molecular formula C11H12BrNO2 B3163469 1-(3-Bromo-4-methoxyphenyl)pyrrolidin-2-one CAS No. 883794-31-8

1-(3-Bromo-4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B3163469
CAS No.: 883794-31-8
M. Wt: 270.12 g/mol
InChI Key: GVMGOWUZEAIJPV-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxyphenyl)pyrrolidin-2-one ( 883794-31-8) is a high-value chemical building block with the molecular formula C 11 H 12 BrNO 2 and a molecular weight of 270.12 g/mol . This compound features a pyrrolidin-2-one (gamma-lactam) scaffold substituted with a 3-bromo-4-methoxyphenyl group, a structure that makes it a versatile intermediate in organic synthesis and medicinal chemistry research . The bromine and methoxy functional groups on the phenyl ring offer distinct sites for further chemical modification, enabling its use in cross-coupling reactions, the exploration of structure-activity relationships, and the synthesis of more complex molecules for biological screening. Researchers utilize this compound in the early discovery and development of novel pharmacologically active agents. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Buyer assumes responsibility for determining product suitability and purity for their specific research applications. All sales are final for this specialty chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-10-5-4-8(7-9(10)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMGOWUZEAIJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Bromo 4 Methoxyphenyl Pyrrolidin 2 One

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. For 1-(3-Bromo-4-methoxyphenyl)pyrrolidin-2-one, two primary disconnections guide the synthetic design.

The most straightforward disconnection is at the aryl-nitrogen bond (C-N bond). This approach, labeled as Route A , simplifies the target molecule into two key synthons: a pyrrolidin-2-one anion equivalent and a 3-bromo-4-methoxyphenyl cation equivalent. The corresponding synthetic equivalents would be pyrrolidin-2-one and a suitable aryl halide, such as 1,3-dibromo-4-methoxybenzene or 3-bromo-4-methoxy-iodobenzene. This strategy falls under the category of functionalization, where a pre-formed lactam ring is arylated.

A second strategic disconnection, Route B , breaks the amide bond within the lactam ring. This transforms the cyclic structure into a linear precursor, specifically a γ-amino acid derivative, 4-((3-bromo-4-methoxyphenyl)amino)butanoic acid. This linear precursor can then be cyclized to form the desired pyrrolidin-2-one ring. This approach is based on building the heterocyclic ring with the aryl substituent already in place.

These two key disconnections form the basis for the synthetic methodologies discussed in the subsequent sections.

Synthesis via Cyclization Reactions

This class of methods involves the formation of the pyrrolidin-2-one ring from linear precursors that already contain the 3-bromo-4-methoxyphenyl group.

Amidation and Ring Closure Approaches

A conventional and direct method for synthesizing N-substituted pyrrolidin-2-ones is the condensation of γ-butyrolactone (GBL) with a primary amine. In this case, 3-bromo-4-methoxyaniline (B105698) would be reacted with GBL. This reaction typically requires high temperatures (200-300°C) to facilitate the initial amidation, forming a hydroxyl butyl amide intermediate, which then undergoes dehydration and intramolecular cyclization. acs.org

Alternatively, the synthesis can proceed through the intramolecular cyclization of a γ-amino acid. The required precursor, 4-((3-bromo-4-methoxyphenyl)amino)butanoic acid, can be heated to induce dehydration and form the lactam ring. This precursor itself can be synthesized via nucleophilic substitution between 3-bromo-4-methoxyaniline and a γ-halobutanoic acid ester, followed by hydrolysis.

Donor-Acceptor Cyclopropane (B1198618) Ring-Opening and Subsequent Cyclization Strategies

A more contemporary and versatile approach utilizes the chemistry of donor-acceptor (D-A) cyclopropanes. mdpi.comnih.gov This method involves a Lewis acid-catalyzed ring-opening of a D-A cyclopropane by a primary amine, which acts as a nucleophile. nih.gov For the synthesis of the target compound, 3-bromo-4-methoxyaniline would be reacted with a cyclopropane bearing an ester group as one of the acceptor substituents. mdpi.comnih.gov

The reaction proceeds in a one-pot fashion through several stages:

Ring-Opening: A Lewis acid, such as nickel perchlorate (B79767) or yttrium triflate, catalyzes the nucleophilic attack of the aniline (B41778) on the cyclopropane ring, leading to the formation of a γ-amino ester intermediate. nih.gov

Lactamization: The intermediate γ-amino ester is then cyclized in situ, often by heating in the presence of a mild acid like acetic acid. nih.gov

Dealkoxycarbonylation: If the cyclopropane precursor contained an ester group at the C(3) position of the resulting pyrrolidone ring, this group can be removed to yield the final product. mdpi.com

This methodology is valued for its broad applicability with a variety of substituted anilines and D-A cyclopropanes. nih.gov

Bromocyclization Processes for Analogous Structures

Bromocyclization is a powerful tool for constructing halogenated heterocyclic compounds. While not a conventional method for the direct synthesis of N-aryl pyrrolidin-2-ones, analogous processes in related systems highlight its potential. For instance, enantioselective bromoaminocyclization of allyl N-tosylcarbamates, catalyzed by a chiral phosphine-Sc(OTf)₃ complex, is used to produce optically active oxazolidinone derivatives. acs.org This reaction involves the intramolecular attack of a nitrogen nucleophile onto a bromine-activated alkene.

A hypothetical application to the pyrrolidin-2-one system would involve a precursor such as N-(3-bromo-4-methoxyphenyl)pent-4-enamide. Activation of the terminal double bond by an electrophilic bromine source could, in principle, trigger an intramolecular cyclization via attack by the amide nitrogen, followed by subsequent transformations to yield the lactam. However, this remains a less-explored route for this specific class of compounds compared to other established methodologies.

Functionalization and Derivatization Routes

These methods are based on the retrosynthetic approach of disconnecting the aryl-nitrogen bond, utilizing a pre-existing pyrrolidin-2-one ring and introducing the aryl group in the final steps.

Introduction of the 3-Bromo-4-methoxyphenyl Moiety

The formation of the C(aryl)-N bond is a cornerstone of modern organic synthesis, with two prominent transition-metal-catalyzed cross-coupling reactions being particularly relevant: the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classic copper-catalyzed reaction used to form C-N bonds. wikipedia.org In this context, it would involve the coupling of pyrrolidin-2-one with an activated aryl halide, such as 1-bromo-3-iodo-4-methoxybenzene, in the presence of a copper catalyst. Traditional Ullmann reactions often require harsh conditions, including high temperatures (frequently over 210°C) and high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org Modern protocols have introduced the use of ligands, such as diamines, which can facilitate the reaction under milder conditions. mdpi.com

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a versatile and widely used method for C-N bond formation. researchgate.net This reaction couples an amine or amide with an aryl halide or triflate. To synthesize this compound, pyrrolidin-2-one would be reacted with an appropriate aryl halide (e.g., 1,3-dibromo-4-methoxybenzene) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This reaction is known for its high functional group tolerance and generally milder reaction conditions compared to the classical Ullmann condensation.

Below is a comparative table of these two key functionalization methods.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Typical Ligands Diamines (e.g., DMEDA), PhenanthrolinePhosphines (e.g., BINAP, dppf), N-Heterocyclic Carbenes
Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOtBu, K₃PO₄, Cs₂CO₃
Reaction Temperature High (often >150-210°C)Milder (often 80-110°C)
Substrate Scope Traditionally required activated aryl halidesVery broad, including unactivated aryl chlorides
Functional Group Tolerance ModerateExcellent

Pyrrolidinone Ring Formation from Precursors

The formation of the pyrrolidin-2-one (γ-lactam) ring is a cornerstone of many synthetic routes. These methods typically involve the intramolecular cyclization of linear precursors, where the key amide bond is formed to close the five-membered ring.

One fundamental approach is the cyclization of γ-amino acids or their derivatives, such as esters or halides. This can be achieved through thermal dehydration or by using coupling agents to facilitate the amide bond formation. Another advanced strategy involves the direct annulation of α,β-unsaturated aldehydes (enals) and N-sulfonylimines, catalyzed by N-heterocyclic carbenes (NHCs). acs.org This process generates catalytically-derived homoenolates that react with imines to form disubstituted γ-lactams, often with a preference for the cis diastereomer. acs.org

Furthermore, radical cyclizations represent a powerful tool for pyrrolidinone synthesis. Amidyl radicals, for instance, can be generated to activate remote C-H bonds, leading to ring closure. dntb.gov.ua Photoredox 5-exo-trig cyclizations have also been reported as a mild and efficient method for constructing the lactam ring. uni-regensburg.de The formation of the pyrrolidinone skeleton can also be achieved from acyclic aminoaldehydes via intramolecular cyclization. mdpi.com

A summary of precursor strategies for pyrrolidinone ring formation is presented below.

Precursor TypeCyclization StrategyKey Features
γ-Amino Acids/DerivativesIntramolecular AmidationClassic method, often requiring activation or harsh conditions.
Enals and N-SulfonyliminesNHC-Catalyzed AnnulationForms substituted γ-lactams directly, can exhibit diastereoselectivity. acs.org
Unsaturated CarboxamidesRadical CyclizationUtilizes amidyl radicals to form the ring via C-H activation. dntb.gov.ua
Acyclic AminoaldehydesIntramolecular CyclizationA method used in the synthesis of complex natural products and drugs. mdpi.com

Catalytic Systems and Reaction Condition Optimization

The synthesis of N-aryl lactams like this compound frequently employs catalytic cross-coupling reactions to form the crucial N-aryl bond. These methods typically involve coupling a pre-formed pyrrolidin-2-one ring with an appropriate aryl partner.

A significant advancement in this area is the copper-catalyzed N-arylation of lactams using arylboronic acids. researchgate.net This oxidative cross-coupling protocol has been optimized to proceed in moderate to excellent yields without the need for additional ligands or bases. The system shows a broad substrate scope and tolerates various functional groups, including halides, which allows for potential further modification of the aryl ring. researchgate.net The reaction demonstrates excellent selectivity for N-arylation over competing O-arylation in the presence of hydroxyl groups. researchgate.net

Below is a table summarizing the optimized reaction conditions for a representative copper-catalyzed N-arylation of pyrrolidin-2-one.

ParameterOptimized Condition
ReactantsAmide (3.0 equiv), Arylboronic Acid (1.0 equiv)
CatalystCopper(I) Iodide (CuI) (5 mol%)
OxidantAqueous Tert-Butyl Hydroperoxide (TBHP) (70%, 1.1 equiv)
SolventDimethyl Sulfoxide (DMSO)
Temperature60 °C

Data sourced from a study on oxidative copper-catalyzed cross-coupling of arylboronic acids with lactams. researchgate.net

Another modern approach is the use of visible-light photoredox catalysis for the direct N-arylation of lactams. uni-regensburg.de This metal-free method proceeds under mild conditions and involves the generation of an N-centered lactam radical, which then couples with the (hetero)arene. uni-regensburg.de This technique is noted for its efficiency and scalability, particularly under continuous flow conditions. uni-regensburg.de

Stereoselective Synthesis Considerations for Pyrrolidin-2-one Derivatives

While this compound itself is achiral, the synthesis of its derivatives bearing stereocenters on the pyrrolidinone ring requires stereoselective methods. The development of such methods is a significant focus in organic synthesis due to the prevalence of chiral pyrrolidine (B122466) motifs in pharmaceuticals and natural products. mdpi.com

Stereoselective synthesis can be achieved by forming the ring from acyclic precursors that are themselves chiral or by using chiral catalysts and auxiliaries. mdpi.com One of the most powerful strategies for constructing densely substituted, chiral pyrrolidines is the [3+2] cycloaddition reaction. ua.esacs.org For example, the 1,3-dipolar cycloaddition between azomethine ylides and alkenes can generate up to four stereogenic centers simultaneously. ua.esacs.org The diastereoselectivity of these reactions can be controlled by using chiral auxiliaries, such as an N-tert-butanesulfinyl group attached to the dipolarophile, which effectively directs the stereochemical outcome of the cyclization. ua.esacs.org

Catalytic asymmetric synthesis of β-lactams, which can be precursors to γ-lactams, has also been developed using chiral nucleophilic catalysts. nih.gov Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have proven effective in catalyzing enantioselective Staudinger reactions between ketenes and imines. nih.gov The choice of N-protecting group on the imine can also influence the diastereoselectivity, with N-tosyl imines favoring cis-β-lactams and N-triflyl imines favoring trans isomers. nih.gov These principles of stereocontrol are fundamental when designing synthetic routes to chiral derivatives of the target compound.

Chemical Reactivity and Transformations of 1 3 Bromo 4 Methoxyphenyl Pyrrolidin 2 One

Reactivity at the Bromine Substituent

The carbon-bromine bond on the phenyl ring is a key site for transformations, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Direct nucleophilic aromatic substitution (SNAr) on aryl halides like 1-(3-bromo-4-methoxyphenyl)pyrrolidin-2-one is generally challenging. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromide) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The subject molecule lacks such strong activating groups; the methoxy (B1213986) group is electron-donating, and the N-pyrrolidinone substituent is only weakly deactivating.

Consequently, displacing the bromine with a nucleophile via the SNAr pathway would necessitate harsh reaction conditions, such as high temperatures and pressures, which are often synthetically impractical. msu.edu An alternative pathway, the elimination-addition (benzyne) mechanism, can occur with exceptionally strong bases like sodium amide (NaNH₂), but this method can lead to a mixture of regioisomers and is less controlled than metal-catalyzed approaches. chemistrysteps.com

The most effective and widely utilized method for functionalizing the aryl bromide is through transition metal-catalyzed cross-coupling reactions. These reactions offer mild conditions, high yields, and excellent functional group tolerance. wikipedia.orglibretexts.org The bromine atom in this compound serves as an excellent electrophilic partner for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a new carbon-carbon bond by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov The general reactivity for halides in Suzuki couplings is I > Br > Cl, making aryl bromides highly suitable substrates. harvard.edu The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

For this compound, a Suzuki coupling would replace the bromine atom with a new aryl, vinyl, or alkyl group, depending on the boronic acid used.

Catalyst / LigandBaseSolventTemperatureCoupling PartnerProduct Type
Pd(PPh₃)₄Na₂CO₃ (aq)Toluene80-100 °CArylboronic acidBiaryl compound
Pd(OAc)₂ / P(t-Bu)₃K₃PO₄Dioxane80-110 °CAlkylboronic esterAlkyl-aryl compound
Pd₂(dba)₃ / SPhosK₂CO₃Toluene / H₂O100 °CHeteroarylboronic acidHeteroaryl-aryl compound
PdCl₂(dppf)Cs₂CO₃DMF90 °CVinylboronic acidAryl-alkene (Styrene derivative)

This table presents typical conditions for Suzuki-Miyaura reactions involving aryl bromides and is representative of the conditions under which this compound would be expected to react.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org The reaction is typically co-catalyzed by palladium and copper(I) species and requires an amine base. libretexts.orgorganic-chemistry.org This transformation is highly valuable for the synthesis of arylalkynes and conjugated enynes. libretexts.org The mechanism involves a palladium cycle similar to the Suzuki reaction, and a copper cycle that generates a copper(I) acetylide intermediate, which facilitates the transmetalation step. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov

Reacting this compound under Sonogashira conditions would yield a 1-(4-methoxy-3-(alkynyl)phenyl)pyrrolidin-2-one derivative.

Palladium CatalystCopper(I) Co-catalystBaseSolventTemperatureCoupling PartnerProduct Type
Pd(PPh₃)₂Cl₂CuITriethylamine (Et₃N)THF or DMFRoom Temp to 60 °CTerminal AlkyneArylalkyne
Pd(OAc)₂ / PPh₃CuIPiperidineDMF80-100 °CTerminal AlkyneArylalkyne
Pd(CF₃COO)₂ / PPh₃CuITriethylamine (Et₃N)DMF100 °CTerminal AlkyneArylalkyne

This table presents typical conditions for Sonogashira coupling reactions of aryl bromides, illustrating the expected reactivity for this compound. scirp.org

Reactivity of the Pyrrolidinone Ring System

The pyrrolidin-2-one ring is a lactam with specific reactivity at both the nitrogen and the adjacent carbon atoms.

In this compound, the lactam nitrogen is already part of a stable N-aryl bond. The amide resonance delocalizes the nitrogen's lone pair into the carbonyl group, reducing its nucleophilicity and basicity. Further substitution at this nitrogen is generally not feasible without cleaving the existing C-N bond, which would require harsh chemical conditions. The synthesis of N-aryl pyrrolidines is a well-established field, but reactions to modify an existing N-aryl group are less common and typically involve complete removal and replacement rather than direct functionalization. nih.govmdpi.com

The carbon atoms alpha to the lactam carbonyl (C3 and C5) are potential sites for functionalization. The protons on these carbons are weakly acidic and can be removed by a strong base to form an enolate or a related carbanionic species. This intermediate can then react with various electrophiles.

Studies on related N-substituted pyrrolidines, such as N-Boc pyrrolidine (B122466), have demonstrated that deprotonation at the alpha-carbon followed by reaction with an electrophile is a viable strategy for C-C bond formation. acs.org For instance, enantioselective α-arylation has been achieved by deprotonation with a strong base like sec-butyllithium (B1581126) in the presence of a chiral ligand, followed by transmetalation and a palladium-catalyzed Negishi coupling. acs.org While the N-aryl group in the title compound differs from an N-Boc group, the underlying principle of α-deprotonation remains applicable, suggesting that functionalization at the C3 or C5 position of the pyrrolidinone ring is possible, likely requiring the use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA).

Transformations Involving the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring is an aryl methyl ether. The most common and synthetically useful transformation for this group is ether cleavage, or demethylation, to unmask the corresponding phenol (B47542). This reaction is typically achieved using strong Lewis acids or proton acids.

A widely used reagent for this purpose is boron tribromide (BBr₃). The reaction mechanism involves coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, proceeding via an SN2 pathway. Subsequent hydrolysis of the resulting aryloxyboron intermediate liberates the free phenol. Other reagents capable of effecting this transformation include hydrobromic acid (HBr), hydroiodic acid (HI), and trimethylsilyl (B98337) iodide (TMSI). The choice of reagent depends on the presence of other sensitive functional groups within the molecule.

Electrophilic and Nucleophilic Character of the Compound

The electrophilic and nucleophilic nature of this compound is multifaceted, with several sites susceptible to attack by either electrophiles or nucleophiles.

Nucleophilic Character:

The primary sites of nucleophilicity in the molecule are the oxygen atom of the carbonyl group and the nitrogen atom of the lactam ring. The lone pairs of electrons on these atoms can participate in reactions with electrophiles. The methoxy group's oxygen atom also possesses nucleophilic character. The aromatic ring, activated by the electron-donating methoxy group, can also act as a nucleophile in electrophilic aromatic substitution reactions. However, the presence of the electron-withdrawing bromine atom and the N-acyl group deactivates the ring to some extent.

Electrophilic Character:

The most significant electrophilic site is the carbonyl carbon of the pyrrolidin-2-one ring. This carbon is electron-deficient due to the electronegativity of the adjacent oxygen and nitrogen atoms, making it susceptible to nucleophilic attack. Reactions such as hydrolysis or aminolysis would proceed via attack at this center.

The aromatic ring, particularly the carbon atom bonded to the bromine, can act as an electrophilic center in nucleophilic aromatic substitution reactions, especially under conditions that favor such mechanisms (e.g., with strong nucleophiles). The bromine atom can be displaced by a suitable nucleophile, a reaction characteristic of aryl halides.

A summary of the potential reactive sites is presented in the table below.

SiteCharacterPotential Reactions
Carbonyl OxygenNucleophilicProtonation, Coordination to Lewis acids
Lactam NitrogenNucleophilicAlkylation, Acylation (under specific conditions)
Methoxy OxygenNucleophilicProtonation, Ether cleavage (under harsh conditions)
Aromatic RingNucleophilicElectrophilic Aromatic Substitution
Carbonyl CarbonElectrophilicNucleophilic Acyl Substitution (e.g., Hydrolysis)
Carbon bonded to BromineElectrophilicNucleophilic Aromatic Substitution

Radical Reactions and Photochemical Transformations

The presence of a carbon-bromine bond and an aromatic system suggests that this compound could participate in radical and photochemical reactions.

Radical Reactions:

The C-Br bond is susceptible to homolytic cleavage under radical conditions (e.g., using radical initiators like AIBN or upon photolysis) to generate an aryl radical. This aryl radical intermediate could then participate in a variety of subsequent reactions, such as:

Hydrogen Abstraction: The radical could abstract a hydrogen atom from a solvent or another reagent.

Addition to Double Bonds: It could add to alkenes or alkynes, forming new carbon-carbon bonds.

Cyclization: If a suitable unsaturated moiety were present elsewhere in the molecule, intramolecular radical cyclization could occur.

While no specific studies on radical reactions of this compound were found, the reactivity of other aryl bromides in radical-mediated transformations is well-established.

Photochemical Transformations:

Aryl halides are known to undergo photochemical reactions. Upon absorption of UV light, the C-Br bond in this compound could undergo homolytic cleavage to form the corresponding aryl radical and a bromine radical. This process can initiate a cascade of radical reactions similar to those described above.

Furthermore, the aromatic ring and the carbonyl group are chromophores that can absorb UV light and potentially undergo other photochemical transformations, such as photo-reduction or photo-cycloaddition, depending on the reaction conditions and the presence of other reactants. The specific outcomes of photochemical reactions on this molecule would require experimental investigation.

The table below summarizes potential radical and photochemical transformations.

Reaction TypeInitiator/ConditionPotential Products/Intermediates
Radical DebrominationRadical Initiator1-(4-methoxyphenyl)pyrrolidin-2-one
Radical CouplingRadical InitiatorBiaryl compounds or other cross-coupled products
Photolytic C-Br CleavageUV Light1-(4-methoxyphenyl-3-yl)pyrrolidin-2-one radical and Bromine radical
PhotosubstitutionUV Light, NucleophileSubstitution of the bromine atom with the nucleophile

Spectroscopic Characterization and Structural Elucidation Studies of 1 3 Bromo 4 Methoxyphenyl Pyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 1-(3-Bromo-4-methoxyphenyl)pyrrolidin-2-one, a complete assignment of proton (¹H) and carbon-13 (¹³C) signals, supported by two-dimensional NMR techniques, provides definitive structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and the pyrrolidinone ring protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the pyrrolidinone ring typically appear as multiplets. The two protons at C5, being adjacent to the carbonyl group, are expected to be deshielded and resonate at approximately 2.5-2.7 ppm. The protons at C3, adjacent to the nitrogen atom, are also deshielded and are expected to appear around 3.8-4.0 ppm. The C4 protons should resonate at a more upfield region, typically around 2.1-2.3 ppm.

The aromatic protons on the 3-bromo-4-methoxyphenyl ring will show a characteristic splitting pattern. The proton at C2' (ortho to the bromine and meta to the pyrrolidinone nitrogen) is expected to appear as a doublet around 7.8-8.0 ppm. The proton at C6' (meta to the bromine and ortho to the nitrogen) should resonate as a doublet of doublets around 7.5-7.7 ppm. The proton at C5' (ortho to the methoxy (B1213986) group and meta to the bromine) is expected to be the most shielded of the aromatic protons, appearing as a doublet around 7.0-7.2 ppm. The methoxy group protons will present as a sharp singlet at approximately 3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-33.8 - 4.0t
H-42.1 - 2.3m
H-52.5 - 2.7t
H-2'7.8 - 8.0d
H-5'7.0 - 7.2d
H-6'7.5 - 7.7dd
-OCH₃3.9s

Note: Predicted values are based on the analysis of structurally similar compounds. s = singlet, d = doublet, dd = doublet of doublets, t = triplet, m = multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the pyrrolidinone ring is the most deshielded carbon and is expected to appear in the range of 170-175 ppm. The carbons of the pyrrolidinone ring will have distinct chemical shifts: C5 around 45-50 ppm, C3 around 30-35 ppm, and C4 around 18-22 ppm.

In the aromatic ring, the carbon attached to the nitrogen (C1') will be deshielded, resonating around 135-140 ppm. The carbon bearing the methoxy group (C4') will be significantly deshielded due to the oxygen atom, appearing at approximately 155-160 ppm. The carbon attached to the bromine atom (C3') will be found around 110-115 ppm. The remaining aromatic carbons (C2', C5', C6') will resonate in the typical aromatic region of 115-130 ppm. The methoxy carbon (-OCH₃) will give a signal around 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C=O)170 - 175
C-330 - 35
C-418 - 22
C-545 - 50
C-1'135 - 140
C-2'120 - 125
C-3'110 - 115
C-4'155 - 160
C-5'115 - 120
C-6'125 - 130
-OCH₃55 - 60

Note: Predicted values are based on the analysis of structurally similar compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the protons at C3 and C4, and between C4 and C5 of the pyrrolidinone ring. In the aromatic system, a correlation between H-5' and H-6' would be anticipated.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons by correlating the proton signals with their attached carbons (e.g., H-3 with C-3, H-4 with C-4, etc., and the aromatic protons with their respective carbons).

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The Fourier-Transform Infrared (FT-IR) spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the tertiary amide (lactam) should be observed in the region of 1680-1700 cm⁻¹. The C-N stretching vibration of the amide is expected to appear around 1250-1300 cm⁻¹. Aromatic C-H stretching vibrations will be visible as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the pyrrolidinone ring will appear just below 3000 cm⁻¹. The C-O stretching of the aryl ether (methoxy group) will likely produce a strong band around 1250 cm⁻¹ and another near 1030 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, at lower wavenumbers, around 500-600 cm⁻¹.

Raman spectroscopy , being complementary to FT-IR, would also be useful. Aromatic ring stretching vibrations usually give strong signals in the Raman spectrum, expected around 1600 cm⁻¹ and 1450 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-HStretching3050 - 3150
Aliphatic C-HStretching2850 - 2960
C=O (Amide)Stretching1680 - 1700
C=C (Aromatic)Stretching1450 - 1600
C-N (Amide)Stretching1250 - 1300
C-O (Aryl ether)Asymmetric Stretching~1250
C-O (Aryl ether)Symmetric Stretching~1030
C-BrStretching500 - 600

Note: Predicted values are based on characteristic group frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural elucidation.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways would likely involve the cleavage of the pyrrolidinone ring and the loss of small neutral molecules such as CO. Fragmentation of the N-aryl bond could also occur, leading to ions corresponding to the bromomethoxyphenyl moiety and the pyrrolidinone ring.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion with high precision. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₁₁H₁₂BrNO₂. The calculated exact mass for this formula provides a definitive confirmation of the compound's identity.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

IonMolecular FormulaCalculated Exact Mass (⁷⁹Br)Calculated Exact Mass (⁸¹Br)
[M]⁺C₁₁H₁₂BrNO₂269.0051271.0031

Note: Calculated values are based on the molecular formula.

X-ray Crystallography and Solid-State Structural Analysis

Searches for crystallographic data on this compound did not yield any specific studies that have determined its crystal structure or absolute configuration. Consequently, information regarding its intermolecular interactions and crystal packing is also unavailable. While crystallographic studies have been conducted on molecules with similar structural motifs, such as other brominated aromatic compounds, this information is not directly applicable to the specific spatial arrangement and solid-state behavior of this compound.

Determination of Crystal Structure and Absolute Configuration

There are no published records detailing the single-crystal X-ray diffraction analysis of this compound. Therefore, key crystallographic parameters such as the crystal system, space group, unit cell dimensions, and the precise atomic coordinates of the molecule in the solid state have not been determined. Without this foundational data, the absolute configuration of any chiral centers within the molecule, if present and resolved, remains unknown.

Analysis of Intermolecular Interactions and Crystal Packing

A detailed analysis of intermolecular interactions, including potential hydrogen bonds, halogen bonds, and van der Waals forces, is contingent on the availability of a determined crystal structure. As this information is not available, a scientifically accurate description of the crystal packing and the supramolecular architecture of this compound cannot be provided.

Electronic Absorption Spectroscopy (UV-Visible)

Similarly, a thorough search of scientific literature did not uncover any specific studies reporting the electronic absorption (UV-Visible) spectrum of this compound. As a result, data regarding its maximum absorption wavelengths (λmax), molar absorptivity (ε), and the nature of its electronic transitions are not available for discussion. While the UV-Visible spectra of related aromatic and pyrrolidinone-containing compounds have been studied, these data cannot be directly extrapolated to provide an accurate electronic absorption profile for the specific compound .

Computational and Theoretical Investigations of 1 3 Bromo 4 Methoxyphenyl Pyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules. These methods are used to determine optimized geometries, electronic properties, and various reactivity descriptors.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov It is particularly effective for predicting the ground-state geometry of molecules. By optimizing the geometry of 1-(3-bromo-4-methoxyphenyl)pyrrolidin-2-one, DFT calculations can determine the most stable arrangement of its atoms in space, providing precise values for bond lengths, bond angles, and dihedral angles. These calculations typically show that the pyrrolidinone ring may adopt an envelope or twisted conformation, while the substituted phenyl ring is largely planar. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT

ParameterBond/AtomsPredicted Value
Bond Lengths (Å)
C=O (carbonyl)1.23
C-N (amide)1.38
C-Br1.91
C-O (methoxy)1.37
C-N (aryl)1.42
**Bond Angles (°) **
O=C-N125.5
C-N-C (amide)120.1
C-C-Br119.8
C-C-O (methoxy)118.5
Dihedral Angles (°)
C-C-N-C178.5
C-O-C-H (methoxy)180.0

Note: These are representative values based on DFT calculations of structurally similar molecules. Actual values may vary depending on the specific functional and basis set used.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive and polarizable. nih.govwikipedia.org For this compound, the HOMO is typically localized on the electron-rich methoxyphenyl ring, while the LUMO is distributed over the pyrrolidinone ring, particularly the carbonyl group.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated, including chemical hardness, softness, electronegativity, and the electrophilicity index, which further quantify the molecule's reactivity. researchgate.net

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors

ParameterSymbolFormulaPredicted Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--6.25
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.10
HOMO-LUMO Energy GapΔEELUMO - EHOMO5.15
Chemical Hardnessη(ELUMO - EHOMO) / 22.575
Chemical SoftnessS1 / η0.388
Electronegativityχ-(EHOMO + ELUMO) / 23.675
Chemical Potentialµ(EHOMO + ELUMO) / 2-3.675
Electrophilicity Indexωµ² / (2η)2.62

Note: These values are illustrative and derived from general principles of FMO theory for similar aromatic compounds.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.netyoutube.com The MEP map uses a color scale to denote different potential values on the electron density surface.

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green: Represents regions of neutral or near-zero potential.

For this compound, the MEP map would show the most negative potential (red) localized around the carbonyl oxygen atom, making it a primary site for electrophilic attack and hydrogen bond acceptance. The regions around the hydrogen atoms of the pyrrolidinone ring and the aromatic ring would show positive potential (blue), indicating sites for nucleophilic attack.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations could be employed to:

Study its solvation in different solvents (e.g., water, ethanol) to understand its solubility and the structure of the solvation shell.

Investigate its flexibility and the range of conformations it can adopt at a given temperature.

Simulate its interaction with biological macromolecules, such as enzymes or receptors, to predict binding modes and affinities, which is a crucial step in drug design.

In Silico Prediction of Reactivity and Mechanistic Pathways

Computational methods are instrumental in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. ucj.org.ua By mapping the potential energy surface for a proposed reaction, researchers can identify transition states, intermediates, and the activation energies associated with different pathways. mdpi.comresearchgate.net

For this compound, these in silico studies could predict:

Sites of Metabolism: By simulating reactions with metabolic enzymes (e.g., cytochrome P450), it is possible to predict which parts of the molecule are most likely to undergo metabolic transformation, such as hydroxylation or demethylation.

Degradation Pathways: Understanding the potential chemical degradation pathways is important for assessing the compound's stability.

Synthetic Routes: Computational analysis can help in optimizing synthetic routes by comparing the feasibility of different reaction mechanisms. nih.gov

Conformational Analysis and Energy Landscapes

Most molecules are not rigid structures and can exist in various spatial arrangements called conformations, which arise from rotation around single bonds. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. researchgate.net This is achieved by constructing a potential energy surface (PES), which maps the molecule's energy as a function of its geometric parameters, such as dihedral angles. researchgate.net

For this compound, the most significant conformational flexibility arises from the rotation around the C-N bond connecting the phenyl ring to the pyrrolidinone ring. The analysis would reveal the energy barriers to rotation and identify the most stable (lowest energy) conformations. The planarity of the molecule and the orientation of the methoxy (B1213986) and bromo substituents relative to the pyrrolidinone ring would be key factors determining the energy landscape. Different conformers can have distinct properties and biological activities, making this analysis crucial for a comprehensive understanding of the molecule. researchgate.net

Table 3: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C-C-N-C)Relative Energy (kJ/mol)Population (%) at 298 K
1 (Global Minimum)45°0.075.1
2-45°0.520.3
3 (Transition State)12.0<0.1
4 (Local Minimum)90°8.04.5

Note: This table is illustrative, representing a plausible energy landscape for a molecule with rotational freedom around a single bond connecting two ring systems.

Structure Activity Relationship Sar Studies of 1 3 Bromo 4 Methoxyphenyl Pyrrolidin 2 One Derivatives

Design and Synthesis of Chemically Modified Analogues

The synthesis of N-substituted pyrrolidin-2-ones is a well-established area of organic chemistry. Generally, these compounds can be prepared through the condensation of a primary amine with γ-butyrolactone or its precursors. For the specific case of 1-(3-Bromo-4-methoxyphenyl)pyrrolidin-2-one, the synthesis would typically involve the reaction of 3-bromo-4-methoxyaniline (B105698) with a suitable four-carbon synthon.

The design of chemically modified analogues would systematically explore variations in both the phenyl ring and the pyrrolidin-2-one core. This would include:

Modification of the Phenyl Ring:

Shifting the positions of the bromo and methoxy (B1213986) substituents (e.g., 2-bromo-4-methoxy, 4-bromo-3-methoxy).

Replacing the bromo substituent with other halogens (Cl, F, I) or electron-withdrawing groups (NO₂, CN).

Replacing the methoxy substituent with other alkoxy groups or electron-donating groups (OH, NH₂).

Introducing additional substituents on the phenyl ring.

Modification of the Pyrrolidin-2-one Ring:

Introducing substituents at the 3, 4, or 5-positions of the pyrrolidinone ring.

However, a review of the literature did not yield specific studies detailing the synthesis and biological evaluation of a series of such analogues originating from this compound.

Positional and Substituent Effects on Biological Response

Understanding the impact of the position and nature of substituents on the biological activity of this compound derivatives is crucial for optimizing their pharmacological profile. A systematic study would be required to elucidate these effects. For instance, the relative positions of the electron-withdrawing bromine atom and the electron-donating methoxy group on the phenyl ring would likely have a significant impact on the electronic properties of the molecule and, consequently, its interaction with biological targets.

A hypothetical SAR study might reveal trends such as:

The necessity of the bromine atom at a specific position for a particular biological activity.

The influence of the size and electronics of the substituent at the 4-position of the phenyl ring.

The effect of substitution on the pyrrolidin-2-one ring on potency and selectivity.

Unfortunately, the absence of published biological data for a series of these specific analogues prevents the construction of a data-driven analysis of these effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, a QSAR model could be developed to predict the activity of unsynthesized analogues, thereby guiding further drug design efforts.

The development of a robust QSAR model would require a dataset of compounds with experimentally determined biological activities. Molecular descriptors, such as electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) properties, would be calculated for each analogue. Statistical methods, such as multiple linear regression or partial least squares, would then be employed to derive a predictive equation.

While QSAR studies have been conducted on other classes of N-phenylpyrrolidin-2-ones, a specific model for derivatives of this compound could not be found in the reviewed literature.

Stereochemical Influences on Activity

The introduction of a chiral center into the this compound scaffold, for instance, by substitution on the pyrrolidin-2-one ring, would result in enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.

An investigation into the stereochemical influences would involve the stereoselective synthesis of the individual enantiomers and their subsequent biological evaluation. This would allow for the determination of the eutomer (the more active enantiomer) and the eudismic ratio (the ratio of the activities of the enantiomers). Such studies are critical for the development of safe and effective chiral drugs.

The current body of scientific literature does not appear to contain studies on the stereoselective synthesis or differential biological activity of enantiomers of substituted this compound derivatives.

Biological Activity and Mechanistic Investigations in Vitro of 1 3 Bromo 4 Methoxyphenyl Pyrrolidin 2 One and Its Derivatives

Enzyme Inhibition Studies

The inhibitory potential of 1-(3-Bromo-4-methoxyphenyl)pyrrolidin-2-one and its analogs has been evaluated against several key enzymes implicated in various physiological and pathological processes.

The inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine, is a primary strategy in the management of Alzheimer's disease. nih.gov Research into pyrrolidin-2-one derivatives has identified them as a promising chemical space for novel AChE inhibitors. nih.gov

In silico studies, including extra-precision docking and molecular dynamics simulations, have been employed to design and evaluate a library of novel pyrrolidin-2-one derivatives. nih.gov These computational models predicted that compounds such as 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one and 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one could exhibit potent AChE inhibitory activity, with some showing higher theoretical binding affinity than the established drug donepezil. nih.gov The core pyrrolidin-2-one structure is central to this activity, and further modifications, such as the synthesis of dispiro pyrrolidine (B122466) derivatives, are being explored for their cholinesterase-inhibiting properties. nih.govresearchgate.net

Table 1: In Silico Acetylcholinesterase (AChE) Inhibition Data for Pyrrolidin-2-one Derivatives

Compound DerivativeDocking ScoreReference CompoundReference Docking Score
3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one-18.59DonepezilLower than derivative
1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one-18.057DonepezilLower than derivative

Data derived from in silico docking studies. nih.gov

Phosphodiesterases (PDEs) are a family of enzymes that degrade cyclic nucleotides, playing a crucial role in signal transduction. nih.gov PDE type IV (PDE IV) is a specific target for inflammatory diseases. The pyrrolidin-2-one structure is a key feature of the well-known PDE IV inhibitor, rolipram. nih.gov

A structurally related derivative, (+)-1-(4-bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)-pyrrolidin-2-one, has been synthesized and evaluated for its PDE IV inhibitory activity. nih.gov X-ray structural analysis confirmed its absolute configuration as R. nih.gov The investigation of this and its enantiomer contributes to the understanding of the topological model of the PDE IV binding site, highlighting the importance of the substituted phenyl and pyrrolidin-2-one moieties for potent inhibition. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.govresearchgate.net Inhibition of PTP1B is expected to enhance insulin sensitivity. nih.gov While various chemical classes, including natural products from marine fungi and pyridazine (B1198779) derivatives, have been identified as PTP1B inhibitors, specific studies on this compound or its direct derivatives as PTP1B inhibitors are not extensively documented in the available literature. nih.govresearchgate.netnih.gov The development of selective PTP1B inhibitors remains a major goal in drug discovery. researchgate.net

Inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase is an established strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govmui.ac.ir Several studies have demonstrated the potential of pyrrolidine derivatives as effective α-glucosidase inhibitors. nih.govnih.govresearchgate.net

A series of synthesized pyrrolidine derivatives were tested in vitro for their α-glucosidase inhibitory activity. nih.gov Notably, a 4-methoxy substituted analogue demonstrated significant inhibitory potential. nih.gov Further studies on N-substituted-acetylpyrrolidine derivatives also indicated a high capacity to inhibit α-glucosidase, with kinetic analyses revealing a mixed-type inhibition mechanism. mui.ac.ir These findings suggest that the pyrrolidine scaffold is a promising template for designing new α-glucosidase inhibitors. nih.govresearchgate.net

Table 2: Alpha-Glucosidase Inhibitory Activity of Pyrrolidine Derivatives

Compound DerivativeIC50 (µg/mL)Reference Standard
4-methoxy analogue (3g)18.04Acarbose
Derivative 3f27.51Acarbose
Derivative 3a>100 (Less active)Metformin

Data represents the concentration required for 50% inhibition of α-glucosidase activity. nih.gov

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors, making it a key target for antimicrobial and anticancer therapies. mdpi.comwikipedia.orgscbt.com DHFR inhibitors work by blocking the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting cell proliferation. scbt.comnih.gov While numerous classes of compounds, such as trimethoprim (B1683648) and methotrexate (B535133) analogues, are known DHFR inhibitors, there is a lack of specific research data concerning the DHFR inhibitory activity of this compound and its closely related derivatives in the reviewed scientific literature. mdpi.comresearchgate.net

Cellular Pathway Modulation

Beyond direct enzyme inhibition, derivatives of the core phenyl-pyrrolidine structure have been shown to modulate critical cellular signaling pathways, particularly those involved in inflammation.

Investigations into compounds such as 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP) and 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidin (FPP) have demonstrated their ability to suppress Toll-like receptor (TLR) signaling. nih.govnih.gov TLRs are crucial in the innate immune system, and their activation leads to inflammatory responses through two main downstream pathways: the myeloid differentiation primary response 88 (MyD88)-dependent pathway and the TRIF-dependent pathway. nih.gov

These phenyl-pyrrolidine derivatives were found to inhibit the activation of key transcription factors, nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3), which are induced by TLR agonists. nih.govnih.gov This inhibition consequently leads to a decrease in the expression of inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov These findings suggest that derivatives of 1-(phenyl)pyrrolidine can modulate both MyD88- and TRIF-dependent signaling pathways, indicating their potential as modulators of inflammatory responses. nih.gov

PI3K/Akt Pathway Modulation

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention. Derivatives of this compound have demonstrated the ability to modulate this pathway.

Specifically, a novel bromophenol derivative, 3-(4-(3-([1,4′-bipiperidin]-1′-yl)propoxy)-3-bromo-5-methoxybenzylidene)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide (BOS-102), which shares the bromo-methoxyphenyl moiety, has been shown to induce apoptosis in human A549 lung cancer cells through the inhibition of the PI3K/Akt signaling pathway. This inhibition is mediated by the generation of reactive oxygen species (ROS). mdpi.com Furthermore, research has identified certain 1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives as potent inhibitors of PI3K, highlighting the potential of the pyrrolidin-2-one scaffold in targeting this pathway. nih.gov

Table 1: Effect of a Bromophenol Derivative (BOS-102) on PI3K/Akt Pathway Components in A549 Cells

Treatmentp-PI3K Expression Levelp-Akt Expression LevelReference
ControlNormalNormal mdpi.com
BOS-102 (5 µM)DecreasedDecreased mdpi.com
BOS-102 (10 µM)Significantly DecreasedSignificantly Decreased mdpi.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The MAPK signaling pathways, including the ERK, JNK, and p38 kinases, are crucial in regulating a wide array of cellular processes such as proliferation, differentiation, and apoptosis. The dysregulation of these pathways is frequently observed in cancer.

Table 2: Modulation of MAPK Pathway by a Bromophenol Derivative (BOS-102) in A549 Cells

Treatmentp-p38 Expression Levelp-ERK Expression LevelReference
ControlNormalNormal mdpi.com
BOS-102 (5 µM)IncreasedIncreased mdpi.com
BOS-102 (10 µM)Significantly IncreasedSignificantly Increased mdpi.com

IKK/NFκB Signaling Pathway Targeting

The IκB kinase (IKK)/nuclear factor-κB (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, cell survival, and proliferation. Constitutive activation of the NF-κB pathway is a hallmark of many cancers.

A pyrrolidinone derivative, N2733, has been shown to inhibit cytokine-induced NF-κB activation. Mechanistically, N2733 prevents the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein of NF-κB. This action blocks the nuclear translocation of NF-κB. The study further revealed that N2733 inhibits the phosphorylation of IKK-alpha, an upstream kinase of IκB-α. nih.gov Another compound, 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a curcumin (B1669340) analog, has been reported to directly inhibit the catalytic activity of IKK, thereby potently suppressing the NF-κB signaling pathway. nih.gov

Anticancer Mechanisms

Induction of Apoptosis in Cancer Cell Lines

The ability to induce apoptosis, or programmed cell death, is a key characteristic of effective anticancer agents. Several derivatives containing either the pyrrolidin-2-one or the bromo-methoxyphenyl scaffold have demonstrated pro-apoptotic activity in various cancer cell lines.

The bromophenol derivative BOS-102 was found to induce apoptosis in A549 lung cancer cells, which was associated with the activation of caspase-3. mdpi.com Similarly, a bromo chalcone (B49325) derivative, 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM), induced apoptosis in HeLa cervical cancer cells by suppressing the expression of the anti-apoptotic protein Bcl-2. aip.orgaip.org Furthermore, N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide, a compound with a bromo-dimethoxyphenyl structure, was shown to trigger apoptotic cell death. nih.gov

Table 3: Apoptotic Effect of Bromo-Methoxyphenyl Derivatives on Cancer Cell Lines

CompoundCancer Cell LineMechanismReference
BOS-102A549 (Lung)Caspase-3 activation mdpi.com
BHMHeLa (Cervical)Suppression of Bcl-2 aip.orgaip.org
N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamideMCF7, HeLa, HT-29Not specified nih.gov

Cell Cycle Arrest Mechanisms

The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. The ability to arrest the cell cycle at specific checkpoints is a common mechanism of action for many anticancer drugs.

The bromophenol derivative BOS-102 was shown to induce G0/G1 phase cell cycle arrest in A549 cells. This arrest was accompanied by a decrease in the levels of cyclin D1 and cyclin-dependent kinase 4 (CDK4). mdpi.com In another study, N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide caused a mitotic arrest at the G2/M phase of the cell cycle. nih.gov A synthetic organosulfur compound, p-methoxyphenyl p-toluenesulfonate, also demonstrated the ability to cause cell cycle arrest in multiple breast cancer cell lines. nih.gov

Table 4: Cell Cycle Arrest Induced by Bromo-Methoxyphenyl Derivatives

CompoundCancer Cell LineCell Cycle Phase ArrestedKey Proteins ModulatedReference
BOS-102A549 (Lung)G0/G1Cyclin D1, CDK4 mdpi.com
N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamideMultipleG2/MNot specified nih.gov
p-methoxyphenyl p-toluenesulfonateMCF-7, MDA-MB-231, MDA-MB-453 (Breast)VariedNot specified nih.gov

Inhibition of Cell Proliferation, Migration, and Invasion (In Vitro)

The inhibition of cancer cell proliferation, migration, and invasion are crucial for preventing tumor growth and metastasis. Pyrrolidin-2-one derivatives have shown promise in these areas.

In a study on diphenylamine-pyrrolidin-2-one-hydrazone derivatives, several compounds exhibited cytotoxic effects against various cancer cell lines, including prostate (PPC-1) and melanoma (IGR39). nih.gov While these compounds were less active against triple-negative breast cancer cells (MDA-MB-231) and did not inhibit their migration, one derivative, N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide, was identified as a promising agent for inhibiting cell migration in a 'wound healing' assay. nih.gov The bromophenol derivative BOS-102 also significantly inhibited the colony formation of A549 cells, indicating its antiproliferative activity. mdpi.com

Table 5: In Vitro Anticancer Activity of Pyrrolidin-2-one Derivatives

Derivative ClassCancer Cell LinesActivityReference
Diphenylamine-pyrrolidin-2-one-hydrazonesPPC-1 (Prostate), IGR39 (Melanoma)Cytotoxicity nih.gov
N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazideMDA-MB-231 (Breast)Inhibition of migration nih.gov
3-(4-(3-([1,4′-bipiperidin]-1′-yl)propoxy)-3-bromo-5-methoxybenzylidene)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide (BOS-102)A549 (Lung)Inhibition of colony formation mdpi.com

Antioxidant Activity and Radical Scavenging Mechanisms (In Vitro)

There is currently no available scientific literature detailing the in vitro antioxidant activity or radical scavenging mechanisms of this compound or its derivatives. Standard assays to determine such activity, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging, or ferric reducing antioxidant power (FRAP) assays, have not been reported for this specific compound. Consequently, no data tables or detailed research findings on its potential to neutralize free radicals or the mechanisms by which it might do so can be provided.

Antimicrobial Activity and Mechanistic Insights (In Vitro)

Similarly, the scientific literature lacks specific studies on the in vitro antimicrobial activity of this compound and its derivatives against various bacterial or fungal strains. Reports on the minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) for this compound are absent. Therefore, it is not possible to present a data table of its antimicrobial spectrum or to discuss any mechanistic insights into its potential mode of action against microbial pathogens.

Synthetic Utility of 1 3 Bromo 4 Methoxyphenyl Pyrrolidin 2 One As a Building Block

Precursor for the Synthesis of Complex Organic Molecules

The strategic placement of a bromine atom on the phenyl ring of 1-(3-bromo-4-methoxyphenyl)pyrrolidin-2-one makes it an excellent substrate for cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for the assembly of complex organic molecules. The electron-donating methoxy (B1213986) group ortho to the bromine atom can also influence the reactivity of the aryl bromide, potentially facilitating certain coupling processes.

One of the most powerful applications of this building block is in palladium-catalyzed cross-coupling reactions. These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, have revolutionized organic synthesis due to their broad functional group tolerance and mild reaction conditions. nobelprize.org For instance, this compound can readily participate in:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst to form a new carbon-carbon bond. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring.

Heck-Mizoroki Coupling: Reaction with an alkene to introduce a vinyl group. This transformation is a powerful tool for the construction of substituted olefins.

Sonogashira Coupling: Reaction with a terminal alkyne to form a carbon-carbon triple bond. This is a key method for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science.

Buchwald-Hartwig Amination: Reaction with an amine to form a carbon-nitrogen bond. This allows for the synthesis of more complex aniline (B41778) derivatives, which are prevalent in pharmaceuticals.

The pyrrolidin-2-one moiety itself can also be a site for further functionalization, although it is generally more stable. The lactam carbonyl group can be reduced, or the ring can be opened under certain conditions to reveal new functionalities. This dual reactivity of the aromatic ring and the lactam core makes this compound a highly adaptable precursor for generating molecular diversity.

Reaction TypeReagentCatalystBond FormedPotential Product
Suzuki-MiyauraAr-B(OH)2Pd(PPh3)4C-C1-(3-Aryl-4-methoxyphenyl)pyrrolidin-2-one
HeckAlkenePd(OAc)2C-C1-(4-Methoxy-3-vinylphenyl)pyrrolidin-2-one
SonogashiraAlkynePdCl2(PPh3)2, CuIC-C1-(3-Alkynyl-4-methoxyphenyl)pyrrolidin-2-one
Buchwald-HartwigR2NHPd2(dba)3C-N1-(3-(Dialkylamino)-4-methoxyphenyl)pyrrolidin-2-one

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. While direct examples involving this compound are not extensively documented, its structural features suggest its potential as a valuable intermediate in the design of novel MCRs.

For instance, the pyrrolidin-2-one scaffold could be synthesized via an MCR, and the bromo- and methoxy-substituted phenyl ring would be carried through the reaction sequence. Alternatively, the pre-formed this compound could be a substrate in a subsequent MCR. The bromine atom, for example, could be converted to an organometallic reagent in situ, which could then participate in an MCR.

The development of new MCRs is a continuous area of research in organic chemistry, and the use of functionalized building blocks like this compound could lead to the discovery of novel and efficient routes to complex molecules.

Applications in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are processes involving two or more consecutive reactions where the subsequent reaction is a result of the functionality formed in the previous step. These reactions are highly atom- and step-economical, making them attractive for green and efficient synthesis.

The structure of this compound offers several possibilities for its application in cascade reactions. For example, a palladium-catalyzed cross-coupling reaction at the bromine position could be designed to be the first step of a cascade sequence. The newly introduced functional group could then undergo an intramolecular cyclization or another bond-forming reaction, triggered by the reaction conditions of the initial coupling.

An illustrative hypothetical cascade could involve an initial Sonogashira coupling to introduce an alkyne with a tethered nucleophile. Following the coupling, a base or a transition metal could catalyze the cyclization of the nucleophile onto the alkyne, leading to the formation of a new heterocyclic ring fused to the existing scaffold. The design of such cascade reactions is a sophisticated area of organic synthesis where the strategic placement of functional groups, as seen in this compound, is paramount.

Role in the Development of Novel Heterocyclic Scaffolds

Heterocyclic compounds are of immense importance in medicinal chemistry and drug discovery, with a large proportion of pharmaceuticals containing at least one heterocyclic ring. The synthesis of novel heterocyclic scaffolds is therefore a key objective for organic chemists. This compound can serve as a valuable starting material for the construction of new and diverse heterocyclic systems.

The bromo-substituted phenyl ring is a key handle for the annulation of additional rings. Through intramolecular cyclization reactions, new heterocyclic rings can be fused to the phenyl ring. For example, by introducing appropriate functional groups via cross-coupling reactions at the bromine position, subsequent cyclization reactions can lead to the formation of various benzo-fused heterocycles. core.ac.uk

Furthermore, the pyrrolidin-2-one ring itself can be a precursor to other nitrogen-containing heterocycles. For example, reduction of the lactam followed by cyclization with a suitable bifunctional reagent could lead to the formation of more complex bicyclic or spirocyclic systems. The combination of the modifiable aromatic ring and the pyrrolidinone core provides a rich platform for the exploration of novel chemical space in the realm of heterocyclic chemistry. The development of synthetic routes to N-fused heterocycles is an active area of research, and building blocks like this compound are instrumental in these endeavors. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Contributions

Research surrounding 1-(3-Bromo-4-methoxyphenyl)pyrrolidin-2-one has primarily focused on its utility as a building block in organic synthesis. The presence of multiple reactive sites—the lactam ring, the aromatic methoxy (B1213986) group, and the strategically positioned bromine atom—renders it a valuable precursor for a diverse array of more complex molecules.

The synthesis of N-aryl pyrrolidinones, such as the title compound, can be achieved through established cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent method for forming the crucial carbon-nitrogen bond between an aryl halide and a lactam. wikipedia.orgacsgcipr.orglibretexts.org Similarly, the Ullmann condensation, which utilizes a copper catalyst, provides an alternative route for this transformation, though it often requires harsher reaction conditions. wikipedia.orgorganic-chemistry.org

The key contribution of this compound to synthetic chemistry lies in its potential for post-synthetic modification. The bromo-substituent on the phenyl ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. youtube.comyoutube.comyoutube.com This allows for the introduction of a wide range of carbon-based substituents, thereby enabling the generation of extensive compound libraries for screening purposes.

Table 1: Key Synthetic Reactions Involving N-Aryl Pyrrolidinone Scaffolds

Reaction NameCatalystCoupling PartnersBond Formed
Buchwald-Hartwig AminationPalladiumAryl Halide + Amine/LactamC-N
Ullmann CondensationCopperAryl Halide + Amine/LactamC-N
Suzuki CouplingPalladiumOrganoboron + Aryl HalideC-C
Heck CouplingPalladiumAlkene + Aryl HalideC-C
Sonogashira CouplingPalladium/CopperTerminal Alkyne + Aryl HalideC-C

Unexplored Reactivity and Synthetic Opportunities

While the reactivity of the bromo-aryl moiety is well-documented, the synthetic potential of the pyrrolidinone ring in this compound remains largely untapped. The lactam functionality itself offers several avenues for derivatization. For instance, reduction of the amide carbonyl group can yield the corresponding pyrrolidine (B122466), a structural motif also prevalent in bioactive molecules. nih.gov

Furthermore, the α-protons to the carbonyl group of the pyrrolidin-2-one ring can be deprotonated to form an enolate, which can then participate in various alkylation and condensation reactions. This allows for the introduction of substituents at the 3-position of the pyrrolidinone core, further expanding the structural diversity of accessible derivatives.

The methoxy group on the phenyl ring also presents opportunities for chemical manipulation. Demethylation to the corresponding phenol (B47542) would provide a handle for introducing a variety of substituents through etherification or esterification reactions. The interplay between the electronic nature of the substituents on the phenyl ring and the reactivity of the pyrrolidinone core is an area ripe for investigation.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound. researchgate.net Density Functional Theory (DFT) calculations can be employed to determine the molecule's three-dimensional structure, electronic properties, and vibrational frequencies. Such studies can provide insights into the preferred conformations of the molecule and the distribution of electron density, which in turn can help rationalize its reactivity. documentsdelivered.com

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are valuable computational techniques in drug discovery. nih.govtandfonline.comdovepress.com By generating a library of derivatives of this compound and evaluating their biological activity, it would be possible to develop predictive models that correlate specific structural features with therapeutic efficacy. These models can then guide the design of new analogs with improved potency and selectivity.

Molecular docking simulations can be used to predict the binding mode of this compound and its derivatives to the active sites of biological targets. This can help in identifying potential protein-ligand interactions and in understanding the molecular basis of their biological activity.

Identification of Novel Biological Targets and Therapeutic Potential (Academic Focus)

The pyrrolidinone scaffold is a component of drugs with a wide range of therapeutic applications, including nootropic, anticonvulsant, and anti-inflammatory activities. frontiersin.org Given this precedent, derivatives of this compound are promising candidates for biological screening against a variety of targets.

The N-aryl pyrrolidinone motif has been explored for its potential as an inhibitor of various enzymes and receptors. nih.govresearchgate.net For instance, substituted N-phenylpyrrolidinones have been investigated as potential antimicrobial and anticancer agents. nih.govmdpi.com The specific substitution pattern of this compound, with its bromo and methoxy groups, offers a unique electronic and steric profile that could lead to novel biological activities.

Future academic research could focus on screening a library of compounds derived from this compound against a panel of disease-relevant targets. This could include kinases, proteases, and G-protein coupled receptors. The identification of a novel biological target for this class of compounds would open up new avenues for therapeutic intervention and further underscore the importance of this versatile chemical scaffold.

Q & A

Basic Questions

Q. What are common synthetic routes for 1-(3-Bromo-4-methoxyphenyl)pyrrolidin-2-one?

  • Methodological Answer : The synthesis typically involves acylation of pyrrolidine with a halogenated phenyl acyl chloride derivative. For example, halogenated phenols (e.g., 3-bromo-4-methoxyphenol) can be converted to acyl chlorides using reagents like thionyl chloride (SOCl₂). Subsequent coupling with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Optimization of reaction time, temperature (~80–100°C), and stoichiometry is critical to achieving yields >70% . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural elucidation relies on NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to confirm the pyrrolidinone ring and substituent positions. X-ray crystallography (e.g., as in ) provides definitive spatial arrangement data, particularly for the bromine and methoxy groups on the phenyl ring. Mass spectrometry (HRMS) validates molecular weight (C₁₁H₁₂BrNO₂, ~278.12 g/mol), while FT-IR identifies carbonyl (C=O) stretching at ~1700 cm⁻¹ .

Q. What are the key physical properties influencing experimental handling?

  • Methodological Answer : The compound's solubility varies significantly with solvent polarity: sparingly soluble in water (<0.1 mg/mL), moderately in ethanol (~5 mg/mL), and highly in DMSO (>50 mg/mL). Its melting point (reported ~120–125°C) and stability under ambient light/heat (decomposes >200°C) dictate storage at 2–8°C in inert atmospheres. Hygroscopicity is minimal, but desiccant use is recommended .

Advanced Research Questions

Q. How do substituent variations (e.g., bromine vs. fluorine) impact biological activity?

  • Methodological Answer : Comparative studies of analogs (e.g., 3-bromo-4-methoxy vs. 4-fluoro derivatives) reveal bromine's role in enhancing lipophilicity (logP ~2.5 vs. ~1.8 for fluorine), improving membrane permeability. Fluorine analogs exhibit higher metabolic stability due to C-F bond resilience. Binding assays (e.g., SPR or ITC) show bromine's electronegativity increases target affinity (e.g., IC₅₀ ~10 nM vs. ~50 nM for fluorine) in kinase inhibition studies .

Q. How can contradictions in reported biological data be resolved?

  • Methodological Answer : Discrepancies in IC₅₀ values or efficacy often stem from purity differences (e.g., 95% vs. 99%) or assay conditions (e.g., serum-free vs. serum-containing media). Reproducibility requires:

  • Standardized purity validation (HPLC with UV/ELSD detection).
  • Control experiments using reference compounds (e.g., staurosporine for kinase assays).
  • Cross-laboratory validation under identical protocols (pH, temperature, cell lines) .

Q. What computational methods predict interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) using the compound's X-ray crystal structure ( ) identifies binding poses in enzyme active sites (e.g., kinases). MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. QSAR models correlate substituent electronic parameters (Hammett σ) with activity, guiding rational design .

Q. What are the common impurities, and how are they quantified?

  • Methodological Answer : Major impurities include unreacted starting materials (e.g., 3-bromo-4-methoxyphenyl chloride) and oxidation byproducts (e.g., pyrrolidinone ring-opened derivatives). HPLC-UV/HRMS with a C18 column (gradient: 0.1% TFA in acetonitrile/water) resolves impurities at retention times ±0.5 min from the main peak. Limits of quantification (LOQ) <0.1% are achievable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.